1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
Description
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-18(2)11-24-15-7-6-12(9-14(15)21(3)16(18)22)20-17(23)19-10-13-5-4-8-25-13/h4-9H,10-11H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPQYDFYZWZSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)NCC3=CC=CS3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Derivative: Starting with a thiophene derivative, the thiophene ring is functionalized to introduce the thiophen-2-ylmethyl group.
Synthesis of the Tetrahydrobenzo[b][1,4]oxazepin Ring: This step involves the cyclization of appropriate precursors to form the tetrahydrobenzo[b][1,4]oxazepin ring system.
Coupling Reaction: The final step involves coupling the thiophene derivative with the tetrahydrobenzo[b][1,4]oxazepin derivative through a urea linkage.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.
Purification Techniques: Use of chromatography, recrystallization, and other purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the oxazepin ring can be reduced to form alcohol derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiophene and oxazepin derivatives.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activity.
Industry: Use in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Compound 3d ()
- Structure : Contains a trifluoromethylphenyl group, a thiazole ring, and a coumarin-derived hydrazone system linked via urea.
- Key Features : Higher molecular weight (788.3 g/mol) and enhanced lipophilicity due to trifluoromethyl groups. The coumarin moiety may confer fluorescence properties useful in cellular imaging or binding studies.
- Activity : Likely targets kinases or proteases, given the urea-thiazole-coumarin architecture common in inhibitors .
Triazine-Urea Derivatives ()
Benzothiophene-Urea Analogues ()
- Structure: Includes tetrahydrobenzo[b]thiophene cores with hydrazono-benzoyl urea substituents.
- Activity : Evaluated for antiproliferative or antimicrobial effects, with hydrazone groups enabling metal chelation .
Pharmacological and Physicochemical Properties
While quantitative data (e.g., IC₅₀, logP) for the target compound are absent, inferences can be drawn from analogs:
Biological Activity
1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene moiety and a tetrahydrobenzo[b][1,4]oxazepine framework. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression. The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study:
A study involving structurally related compounds demonstrated significant inhibition of tumor growth in various cancer cell lines. The specific pathways targeted included those involving histone deacetylases (HDACs) and topoisomerases, which are crucial for DNA replication and repair .
Antimicrobial Activity
The compound's biological profile also suggests antimicrobial properties. Research indicates that derivatives of similar structures exhibit activity against a range of microorganisms.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 µg/mL |
| Compound B | Escherichia coli | 31.25 µg/mL |
| Compound C | Candida albicans | 7.81 µg/mL |
This table summarizes findings from studies that evaluated the antimicrobial efficacy of compounds structurally similar to this compound .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes such as thioredoxin reductase (TrxR), which plays a role in maintaining cellular redox balance and is implicated in cancer cell survival.
- Receptor Modulation: It may also interact with cellular receptors involved in growth factor signaling pathways, leading to altered cell cycle progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the thiophene and oxazepine moieties can significantly influence potency and selectivity against specific biological targets.
Key Findings:
- Modifications to the thiophene ring can enhance solubility and bioavailability.
- Substituents on the oxazepine core can affect binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea, and how can they be addressed methodologically?
- Answer : The synthesis involves coupling heterocyclic moieties (thiophene and benzooxazepin) with a urea linker. Challenges include regioselectivity in forming the urea bond and stability of intermediates. A protocol inspired by suggests using a two-step approach: (1) activating the benzooxazepin carbonyl group with carbodiimide reagents (e.g., DCC) to form an isocyanate intermediate, followed by (2) reaction with the thiophen-2-ylmethylamine under inert conditions. Purification via flash chromatography (gradient elution with petroleum ether/ethyl acetate) ensures minimal degradation .
Q. How can researchers optimize reaction conditions for this compound’s synthesis to improve yield and purity?
- Answer : Employ a Design of Experiments (DoE) framework (e.g., factorial or response surface designs) to test variables like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., DMAP). highlights the use of statistical methods to reduce experimental iterations while capturing interactions between parameters. For example, higher yields may correlate with polar aprotic solvents at 50°C, as seen in analogous urea syntheses .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Answer : Use a combination of:
- ¹H/¹³C NMR to confirm regiochemistry of the urea bond and substituent positions (e.g., distinguishing thiophene vs. benzooxazepin protons).
- HRMS for molecular ion verification.
- FT-IR to identify urea C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300–3500 cm⁻¹, respectively).
Refer to for validated protocols on analogous urea derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the bioactivity of this compound?
- Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potential (MEP) surfaces, which correlate with binding affinity. For biological targets (e.g., kinases), molecular docking (AutoDock Vina) can model interactions with active sites. emphasizes integrating quantum chemical calculations with experimental data to validate predictions .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Answer : Perform Hansen solubility parameter analysis to identify solvent matches. For example, if solubility in DMSO is high but low in ethanol, adjust co-solvent ratios (e.g., DMSO:water mixtures) or employ micellar encapsulation. ’s statistical approaches can systematically compare solubility trends and outliers .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?
- Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. If degradation occurs at pH <5 (e.g., urea bond hydrolysis), buffer formulations (e.g., phosphate buffer pH 7.4) are critical. ’s chemical biology training protocols recommend stability testing as a prerequisite for in vitro assays .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclization reactions?
- Answer : Use kinetic isotope effects (KIEs) or isotopic labeling (e.g., ¹⁵N urea) to track reaction pathways. For cyclization, monitor intermediates via LC-MS. ’s synthesis of thiophene-urea hybrids illustrates how electron-withdrawing groups on the benzooxazepin ring enhance electrophilicity at the urea carbonyl, facilitating nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
